2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
The compound 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide features a seven-membered benzothiazepine ring system with a sulfone group (1,1-dioxide), a methyl substituent at position 2, and a 4-nitrobenzyl group at position 3.
Properties
IUPAC Name |
2-methyl-5-[(4-nitrophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-12-10-17(20)18(11-13-6-8-14(9-7-13)19(21)22)15-4-2-3-5-16(15)25(12,23)24/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEFDAMGVMCTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepine ring.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thiazepine intermediate.
Oxidation: The final step involves the oxidation of the thiazepine ring to introduce the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives with additional functional groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted benzyl derivatives are formed.
Scientific Research Applications
Antimicrobial Properties
The synthesized derivatives of 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide have demonstrated significant antimicrobial activity. The study highlighted variations in inhibitory zones against the aforementioned bacteria, indicating that modifications to the compound can enhance its efficacy .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antibacterial effects of synthesized compounds derived from this compound.
- Methodology : Various derivatives were tested against Staphylococcus aureus and Escherichia coli.
- Results : Some compounds exhibited promising antibacterial properties with significant inhibitory zones .
- Structure-Activity Relationship (SAR) Analysis :
Comprehensive Data Table
Mechanism of Action
The mechanism of action of 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the thiazepine ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Backbone Variations
2.1.1. 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives
These compounds replace the thiazepine ring with a thiophene ring and include an amine substituent. The absence of the seven-membered thiazepine ring reduces conformational flexibility compared to the target compound. Synthesis via LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides emphasizes their reactivity under strongly basic conditions, contrasting with the sulfone-stabilized thiazepine system in the target compound .
2.1.2. 4H-Benzo[b][1,4]Thiazine 1,1-Dioxides
Derived from ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, these six-membered thiazine analogs lack the methyl and nitrobenzyl substituents of the target compound. The smaller ring size may limit binding to larger enzymatic pockets but enhances metabolic stability .
2.1.3. Benzodiazepine and Oxazepine Derivatives
Compounds like 4g and 4h () feature diazepine or oxazepine cores instead of thiazepine. The replacement of sulfur with oxygen (oxazepine) reduces electron-withdrawing effects, while diazepines introduce additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability .
Substituent-Specific Comparisons
2.2.1. 5-(2-Nitrobenzyl)-2-(Furan-2-yl)-2,3-Dihydrobenzo[b][1,4]Thiazepin-4(5H)-one This analog () shares the nitrobenzyl and thiazepinone backbone but substitutes the methyl group with a furan ring. The furan’s electron-rich nature may enhance π-π stacking interactions in biological systems, whereas the methyl group in the target compound likely improves lipophilicity .
2.2.2. 5-(2-Dimethylamino-Ethyl)-3-Hydroxy-2-(4-Methoxyphenyl) Analogs The dimethylaminoethyl and methoxyphenyl substituents in this derivative () increase basicity and solubility compared to the nitrobenzyl group.
2.2.3. Diltiazem EP Impurity F-d4 HCl This deuterated analog () highlights the pharmacological relevance of the thiazepinone scaffold.
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Physicochemical Properties (Inferred)
| Property | Target Compound | 5-(2-Nitrobenzyl)-2-furan Analog | 4H-Thiazine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380 (est.) | ~360 (reported) | ~250 (est.) |
| LogP (Predicted) | ~2.5 | ~2.0 | ~1.8 |
| Hydrogen Bond Acceptors | 6 | 6 | 4 |
Biological Activity
The compound 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide , also known by its CAS number 863452-37-3, is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure features a thiazepine ring, which is significant in determining its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₅S |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 863452-37-3 |
Anti-Tyrosinase Activity
One of the primary areas of research regarding this compound is its anti-tyrosinase activity , which is crucial for the treatment of hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to reduced pigmentation.
Research indicates that compounds similar to This compound exhibit competitive inhibition against tyrosinase. This means they bind to the active site of the enzyme, preventing substrate access and thus reducing melanin synthesis .
Efficacy Studies
In vitro studies involving B16F10 melanoma cells demonstrated that this compound significantly inhibited tyrosinase activity. The concentration-dependent reductions in tyrosinase activity were notable, with specific IC50 values indicating strong inhibitory effects comparable to established inhibitors like kojic acid .
Antioxidant Activity
Beyond its role as a tyrosinase inhibitor, the compound also exhibits antioxidant properties . This is particularly relevant in dermatological applications where oxidative stress contributes to skin aging and pigmentation disorders.
Experimental Findings
In antioxidant assays, compounds structurally related to This compound demonstrated efficacy similar to positive controls. These findings suggest potential applications in formulations aimed at combating oxidative damage in skin cells .
Cytotoxicity Assessment
While evaluating the biological activity of any new compound, it is essential to assess cytotoxicity. In studies involving B16F10 cells, concentrations up to 20 µM did not show significant cytotoxic effects after 48 and 72 hours of exposure. This indicates a favorable safety profile for potential therapeutic applications .
Study 1: Efficacy in Melanoma Models
A study conducted on melanoma models evaluated the anti-melanogenic effects of several analogs related to This compound . The results indicated that these compounds effectively reduced melanin production by inhibiting intracellular tyrosinase activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: In Silico Studies
In silico docking studies using molecular modeling software provided insights into how This compound interacts with tyrosinase at the molecular level. These simulations suggested strong binding affinity between the compound and the active site of tyrosinase, supporting experimental findings regarding its inhibitory effects .
Q & A
Basic Research: Synthesis and Structural Characterization
Q: What methodological approaches are recommended for synthesizing and characterizing this compound to ensure reproducibility? A:
- Synthesis: Use multi-step organic reactions (e.g., nucleophilic substitution, cyclization) under inert conditions, with nitrobenzyl and sulfone groups requiring careful optimization of reaction stoichiometry and temperature. Monitor intermediates via TLC or HPLC.
- Characterization: Employ NMR (¹H/¹³C) to confirm regioselectivity of substitutions, IR spectroscopy for sulfone (S=O) stretches (~1300–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve stereochemical ambiguities .
- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and validate via elemental analysis (±0.3% for C, H, N, S) .
Advanced Research: Environmental Fate and Ecotoxicology
Q: How can researchers design experiments to evaluate the environmental persistence and ecotoxicological impact of this compound? A:
- Environmental Fate: Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Measure hydrolysis rates at varying pH (e.g., pH 4–9) and photodegradation under UV light (λ = 254 nm). Use LC-MS/MS to quantify degradation products .
- Ecotoxicology: Perform acute/chronic toxicity assays on Daphnia magna (OECD 202) and Danio rerio (OECD 203). Assess bioaccumulation potential via logP (octanol-water partition coefficient) and quantitative structure-activity relationship (QSAR) modeling .
Data Contradiction: Discrepancies in Biological Activity
Q: How should researchers address conflicting reports on this compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)? A:
- Experimental Variables: Control for assay conditions (e.g., pH, solvent polarity, cell line passage number). For enzyme inhibition, validate target specificity using knockout cell lines or competitive inhibitors.
- Dose-Response Analysis: Use Hill slope modeling to distinguish between specific binding (steep slope) and nonspecific cytotoxicity (shallow slope). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. MTT for cell viability) .
- Mechanistic Studies: Apply proteomics or transcriptomics to identify off-target pathways. Reference structural analogs to contextualize activity trends .
Advanced Research: Stability Under Physiological Conditions
Q: What methodologies are suitable for assessing the compound’s stability in simulated biological matrices? A:
- Simulated Fluids: Incubate in PBS (pH 7.4), gastric fluid (pH 1.2), and human serum at 37°C. Sample at intervals (0–48 hrs) and quantify degradation via UPLC-PDA.
- Metabolite Profiling: Use liver microsomes (human/rat) with NADPH cofactor for phase I metabolism studies. Identify metabolites via LC-HRMSⁿ and compare to synthetic standards .
- Accelerated Stability Testing: Store under ICH Q1A(R2) conditions (40°C/75% RH) and monitor physicochemical changes via DSC (melting point shifts) and PXRD (polymorph transitions) .
Basic Research: Computational Modeling of Structure-Activity Relationships
Q: How can molecular docking and dynamics simulations guide the optimization of this compound’s pharmacological profile? A:
- Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Prioritize binding poses with nitrobenzyl groups in hydrophobic pockets and sulfone moieties forming hydrogen bonds.
- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Calculate binding free energy via MM-PBSA/GBSA.
- ADMET Prediction: Apply SwissADME or ADMETlab 2.0 to predict bioavailability, blood-brain barrier permeability, and CYP450 inhibition .
Advanced Research: Mechanistic Studies in Complex Biological Systems
Q: What integrated strategies are recommended for studying this compound’s mechanism of action in multicellular models? A:
- 3D Cell Cultures: Use spheroids or organoids to mimic tissue complexity. Monitor apoptosis (Annexin V/PI) and oxidative stress (ROS-sensitive dyes) via confocal microscopy.
- Multi-Omics Integration: Combine RNA-seq (transcriptomics), SILAC-based proteomics, and metabolomics (GC/LC-MS) to map pathway perturbations. Validate hubs via CRISPR/Cas9 knockouts .
- In Vivo Validation: Administer to transgenic zebrafish (e.g., Tg(fli1:EGFP)) for real-time imaging of vascular effects. Dose-response curves and histopathology correlate in vitro findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
